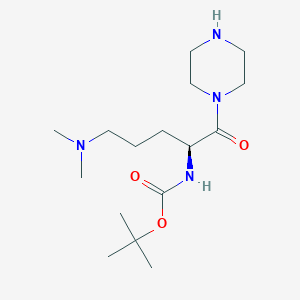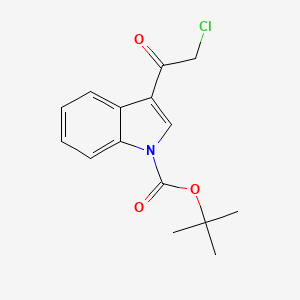
4-(1H-pyrazol-4-yl)pipéridine
Vue d'ensemble
Description
4-(1H-pyrazol-4-yl)piperidine is a chemical compound with the CAS Number 690261-94-0 . It has a molecular weight of 151.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, has been described . This process includes nucleophilic aromatic substitution of 4-chloropyridine with pyrazole, followed by hydrogenation of the pyridine moiety and subsequent iodination of the pyrazole .Molecular Structure Analysis
The InChI code for 4-(1H-pyrazol-4-yl)piperidine is1S/C8H13N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11) . This indicates that the compound has a pyrazole ring attached to a piperidine ring. Physical and Chemical Properties Analysis
4-(1H-pyrazol-4-yl)piperidine is a powder with a melting point of 157-160 degrees Celsius .Applications De Recherche Scientifique
Applications biomédicales
Le composé « 4-(1H-pyrazol-4-yl)pipéridine » appartient à la famille des pyrazolo[3,4-b]pyridines . Il s’agit d’un groupe de composés hétérocycliques présentant deux formes tautomères possibles : les isomères 1H- et 2H- . Plus de 300 000 1H-pyrazolo[3,4-b]pyridines ont été décrites, incluses dans plus de 5 500 références (2 400 brevets) à ce jour . Elles ont attiré l’intérêt des chimistes médicinaux en raison de leur étroite ressemblance avec les bases puriques adénine et guanine .
Synthèse et potentiel thérapeutique
L’imidazole est une fraction hétérocyclique à cinq chaînons qui possède trois atomes de carbone, deux d’azote, quatre d’hydrogène et deux doubles liaisons . Il est également connu sous le nom de 1,3-diazole . Les dérivés du 1,3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .
Couplage de Suzuki
Le composé « this compound » peut être utilisé comme réactif pour le couplage de Suzuki . Il s’agit d’un type de réaction de couplage croisé catalysée au palladium qui permet la synthèse de liaisons carbone-carbone .
Azidation catalysée au cuivre
Ce composé peut également être utilisé dans l’azidation catalysée au cuivre . Il s’agit d’un processus qui implique l’introduction d’un groupe azide dans une molécule .
Préparation d’inhibiteurs sélectifs de la quinazolinyl-phénol
Le composé « this compound » peut être utilisé dans la préparation d’inhibiteurs sélectifs de la quinazolinyl-phénol . Ces inhibiteurs peuvent être utilisés comme antitumoraux potentiels et radioprotecteurs .
Synthèse stéréosélective d’inhibiteurs sélectifs de la cathepsine
Le composé « this compound » peut être utilisé dans la synthèse stéréosélective d’inhibiteurs sélectifs de la cathepsine . Ces inhibiteurs peuvent être utilisés dans le traitement de maladies telles que le cancer, l’arthrite et l’ostéoporose .
Antagonistes du récepteur CCR3 (récepteur de la chimiokine C–C de type 3)
Une nouvelle classe d’antagonistes puissants du récepteur CCR3 (récepteur de la chimiokine C–C de type 3) a été conçue et synthétisée avec des modifications structurales . Le composé « this compound » peut être utilisé dans la synthèse de ces antagonistes .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-(1H-pyrazol-4-yl)piperidine is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds (ether hydrolase) . The sEH enzyme facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
4-(1H-pyrazol-4-yl)piperidine interacts with its target, the sEH enzyme, by inhibiting its activity . The compound shows varying degrees of selectivity towards the sEH enzymes . Molecular docking studies have revealed that this compound has H-bond interactions similar to AUDA .
Biochemical Pathways
The inhibition of sEH by 4-(1H-pyrazol-4-yl)piperidine affects the metabolic pathway of fatty acid epoxides . sEH shows selectivity for aliphatic epoxides such as fatty acid epoxides . By inhibiting sEH, this compound can potentially alter the metabolism of these molecules.
Result of Action
The inhibition of sEH by 4-(1H-pyrazol-4-yl)piperidine can lead to a reduction in blood pressure elevation and inflammatory roles . Particularly, compounds similar to 4-(1H-pyrazol-4-yl)piperidine have emerged as potent sEH inhibitors, displaying low IC50 values for in vitro sEH inhibition .
Analyse Biochimique
Biochemical Properties
4-(1H-pyrazol-4-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . By inhibiting sEH, 4-(1H-pyrazol-4-yl)piperidine can modulate inflammatory responses and blood pressure regulation. Additionally, it interacts with other biomolecules such as transporters and binding proteins, affecting their activity and stability.
Cellular Effects
The effects of 4-(1H-pyrazol-4-yl)piperidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . Furthermore, 4-(1H-pyrazol-4-yl)piperidine can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, 4-(1H-pyrazol-4-yl)piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its inhibition of sEH involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols . This binding interaction leads to downstream effects on cellular signaling pathways and gene expression. Additionally, 4-(1H-pyrazol-4-yl)piperidine can modulate enzyme activity through allosteric interactions, further influencing biochemical processes.
Temporal Effects in Laboratory Settings
The effects of 4-(1H-pyrazol-4-yl)piperidine can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(1H-pyrazol-4-yl)piperidine remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may have different biochemical properties, potentially leading to altered cellular responses. Long-term studies in vitro and in vivo have demonstrated that 4-(1H-pyrazol-4-yl)piperidine can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 4-(1H-pyrazol-4-yl)piperidine vary with different dosages in animal models. At lower doses, this compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, 4-(1H-pyrazol-4-yl)piperidine may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes. These dosage-dependent effects highlight the importance of optimizing the concentration of 4-(1H-pyrazol-4-yl)piperidine for therapeutic applications.
Metabolic Pathways
4-(1H-pyrazol-4-yl)piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, such as sEH . Additionally, 4-(1H-pyrazol-4-yl)piperidine can affect metabolite levels, leading to changes in cellular metabolism. Its interactions with metabolic enzymes and cofactors are critical for understanding its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(1H-pyrazol-4-yl)piperidine within cells and tissues are essential for its biochemical effects. This compound interacts with transporters and binding proteins, influencing its localization and accumulation . For example, 4-(1H-pyrazol-4-yl)piperidine can be transported across cell membranes by specific transporters, affecting its intracellular concentration and activity. Additionally, its binding to proteins can modulate its stability and distribution within tissues.
Subcellular Localization
The subcellular localization of 4-(1H-pyrazol-4-yl)piperidine is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 4-(1H-pyrazol-4-yl)piperidine may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. Its subcellular localization can influence its biochemical properties and effects on cellular function.
Propriétés
IUPAC Name |
4-(1H-pyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQUZLDSPUWIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651533 | |
| Record name | 4-(1H-Pyrazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-94-0 | |
| Record name | 4-(1H-Pyrazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-4-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol](/img/structure/B1372484.png)





![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)





